molecular formula C10H12N2O3 B2607259 Tert-butyl N-(5-cyanofuran-3-yl)carbamate CAS No. 2247103-29-1

Tert-butyl N-(5-cyanofuran-3-yl)carbamate

Cat. No. B2607259
M. Wt: 208.217
InChI Key: CHGGJMODEMZXBB-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-cyanofuran-3-yl)carbamate, also known as Boc-furan-3-yl-5-cyanocarbamate, is a chemical compound with the molecular formula C12H14N2O41.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Tert-butyl N-(5-cyanofuran-3-yl)carbamate. However, tert-butyl carbamates are generally used in the synthesis of various organic compounds2.



Molecular Structure Analysis

The molecular structure of Tert-butyl N-(5-cyanofuran-3-yl)carbamate is represented by the molecular formula C12H14N2O41.



Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving Tert-butyl N-(5-cyanofuran-3-yl)carbamate. However, tert-butyl carbamates are generally involved in various chemical reactions2.



Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl N-(5-cyanofuran-3-yl)carbamate is 208.2171.


Scientific Research Applications

Crystallography and Molecular Interactions

Isomorphous Crystal Structures and Interaction Analysis

The study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate within an isostructural family reveals how molecules are linked via N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, demonstrating significant intermolecular interactions involving the same carbonyl group (Baillargeon et al., 2017).

Organic Synthesis and Chemical Transformations

Carbamate Derivatives in Synthesis

The synthesis and structural characterization of two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, underline the role of strong and weak hydrogen bonds in assembling molecules into three-dimensional architectures, which are crucial for understanding molecular environments and interactions (Das et al., 2016).

Material Science and Sensory Applications

Nanofiber Construction for Volatile Acid Vapors Detection

The development of benzothizole modified carbazole derivatives, specifically the tert-butyl moiety, highlights their role in forming organogels that can gel selected solvents. These materials, capable of emitting strong blue light, are used as fluorescent sensory materials for detecting acid vapors, showcasing the application of tert-butyl carbamates in creating efficient chemosensors (Sun et al., 2015).

Atmospheric CO2 Fixation

Cyclizative CO2 Fixation by Unstaurated Amines

Research demonstrating the use of tert-butyl hypoiodite (t-BuOI) in the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates, presents a novel application in environmental chemistry. This method highlights the potential of tert-butyl carbamates in contributing to green chemistry and CO2 utilization strategies (Takeda et al., 2012).

Safety And Hazards

I couldn’t find specific safety and hazard information for Tert-butyl N-(5-cyanofuran-3-yl)carbamate.


Future Directions

There is no specific information available on the future directions of Tert-butyl N-(5-cyanofuran-3-yl)carbamate. However, research into the properties and potential applications of similar compounds is ongoing3.


Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.


properties

IUPAC Name

tert-butyl N-(5-cyanofuran-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-10(2,3)15-9(13)12-7-4-8(5-11)14-6-7/h4,6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGGJMODEMZXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(5-cyanofuran-3-yl)carbamate

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